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molecular formula C8H7NO5 B8695703 2-Hydroxy-2-(2-nitrophenyl)acetic acid

2-Hydroxy-2-(2-nitrophenyl)acetic acid

Cat. No. B8695703
M. Wt: 197.14 g/mol
InChI Key: DNNLQTCPOLHGIQ-UHFFFAOYSA-N
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Patent
US08969573B2

Procedure details

KY-780-batch B KMnO4 (0.168 gr) was added to the cooled (ice water) solution of 2-hydroxy-2-(2-nitrophenyl)acetic acid (0.3 gr, 4.1 mmol), NaOH (70 mg) in water 6 ml. the mixture reaction was stirred for 2 h at 0° c. The mixture reaction was concentrated in vacuum and The residue was purified on C18-reversed phase flash chromatography column employing a linear gradient of 0-30% A in B (flow-rate 40 mL/min), where A is 0.1% formic acid in CH3CN and B is 0.1% of formic acid in water, yielding 80 mg (10%) of pure KY-780-batch B
Name
Quantity
0.168 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-][Mn](=O)(=O)=O.[K+].[OH:7][CH:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19])[C:9]([OH:11])=[O:10].[OH-].[Na+]>O>[N+:18]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:8](=[O:7])[C:9]([OH:11])=[O:10])([O-:20])=[O:19] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.168 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.3 g
Type
reactant
Smiles
OC(C(=O)O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
70 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 h at 0° c
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture reaction
CUSTOM
Type
CUSTOM
Details
The mixture reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on C18-reversed phase flash chromatography column
CUSTOM
Type
CUSTOM
Details
yielding 80 mg (10%) of pure KY-780-batch B

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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